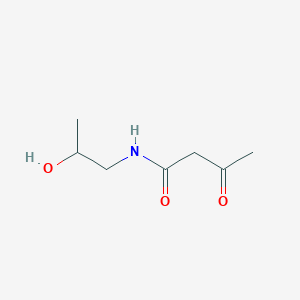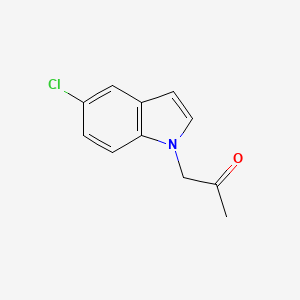
2-((5-Methoxy-1H-indol-6-yl)oxy)-N,N-dimethylethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-((5-Methoxy-1H-indol-6-yl)oxy)-N,N-dimethylethan-1-amine is an organic compound with a complex structure that includes an indole ring substituted with a dimethylaminoethoxy group and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Methoxy-1H-indol-6-yl)oxy)-N,N-dimethylethan-1-amine typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The dimethylaminoethoxy group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole is replaced by the dimethylaminoethoxy moiety. The methoxy group is usually introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-((5-Methoxy-1H-indol-6-yl)oxy)-N,N-dimethylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the indole ring or the dimethylaminoethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.
科学的研究の応用
2-((5-Methoxy-1H-indol-6-yl)oxy)-N,N-dimethylethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 2-((5-Methoxy-1H-indol-6-yl)oxy)-N,N-dimethylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminoethoxy group can enhance the compound’s ability to cross cell membranes, while the methoxy group can influence its binding affinity and selectivity. The indole ring is known to interact with various biological targets, potentially modulating signaling pathways and biochemical processes.
類似化合物との比較
Similar Compounds
2-(2-Dimethylaminoethoxy)ethanol: Shares the dimethylaminoethoxy group but lacks the indole and methoxy groups.
5-Methoxyindole: Contains the indole and methoxy groups but lacks the dimethylaminoethoxy group.
N,N-Dimethyltryptamine (DMT): Contains the indole ring and dimethylamino group but differs in the overall structure.
Uniqueness
2-((5-Methoxy-1H-indol-6-yl)oxy)-N,N-dimethylethan-1-amine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C13H18N2O2 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC名 |
2-[(5-methoxy-1H-indol-6-yl)oxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C13H18N2O2/c1-15(2)6-7-17-13-9-11-10(4-5-14-11)8-12(13)16-3/h4-5,8-9,14H,6-7H2,1-3H3 |
InChIキー |
MFCOZZVJQJYWJD-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCOC1=C(C=C2C=CNC2=C1)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetamide,n-[4-(7-ethyl-1,5,6,7-tetrahydro-6-oxopyrrolo[2,3-f]benzimidazol-2-yl)-3-methoxyphenyl]-](/img/structure/B8504267.png)





![N-(5-amino-2-methylphenyl)-4-(cyclopropylamino)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B8504305.png)






